molecular formula C12H18N2O3 B12849969 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid

2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid

Katalognummer: B12849969
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: BTSNWUSLVYUGJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid is a derivative of azaadamantane, a class of compounds known for their unique structural properties and biological activities. Azaadamantanes are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane structure. This substitution imparts distinct chemical and physical properties, making these compounds highly valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dinitro-2,2-dimethyl-propane with hexamethylenetetramine, followed by subsequent steps to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

  • 7-nitro-1,3,5-triazaadamantane
  • 7-bromo-1,3,5-triazaadamantane
  • 7-amino-1,3,5-triazaadamantane

Comparison: Compared to these similar compounds, 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid exhibits unique properties due to its specific substitution pattern. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

2,5,7-trimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid

InChI

InChI=1S/C12H18N2O3/c1-10-4-13-6-11(2,8(10)15)7-14(5-10)12(13,3)9(16)17/h4-7H2,1-3H3,(H,16,17)

InChI-Schlüssel

BTSNWUSLVYUGJR-UHFFFAOYSA-N

Kanonische SMILES

CC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.